molecular formula C12H8N6O3 B2628575 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile CAS No. 41278-83-5

7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile

Cat. No.: B2628575
CAS No.: 41278-83-5
M. Wt: 284.235
InChI Key: ATZOFTHLRPOJKB-UHFFFAOYSA-N
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Description

7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family. This compound is notable for its unique structure, which includes multiple functional groups such as amino, dioxo, and tricarbonitrile groups. These features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile typically involves a multi-component reaction. One common method is the three-component cyclocondensation reaction involving aromatic aldehydes, malononitrile, and barbituric acid. This reaction is often catalyzed by SnO₂/SiO₂ and carried out in ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Green chemistry approaches, such as using water-ethanol mixtures as solvents, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines or amides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound have shown promise as enzyme inhibitors. For instance, they have been studied as potential inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair .

Medicine

Medicinally, this compound and its derivatives are explored for their anticancer properties. The inhibition of PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. This makes it a potential candidate for cancer therapy .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile primarily involves its interaction with molecular targets like enzymes. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA breaks, which can trigger cell death pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile lies in its combination of functional groups, which provides a versatile platform for chemical modifications. This versatility makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

IUPAC Name

7-amino-1,3-dimethyl-2,4-dioxopyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O3/c1-17-9(19)7-10(18(2)11(17)20)21-8(16)6(3-13)12(7,4-14)5-15/h16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZOFTHLRPOJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(C(=C(O2)N)C#N)(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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